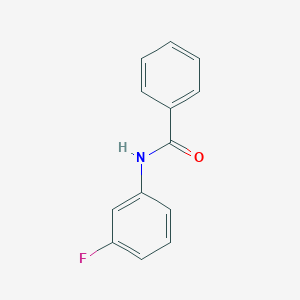

n-(3-Fluorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

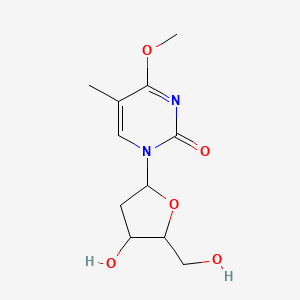

N-(3-fluorophenyl)benzamide is a member of benzamides.

Wissenschaftliche Forschungsanwendungen

Polymorphism in Crystal Structure

N-(3-Fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. This disorder leads to two different forms: the plate form crystallizes in the monoclinic centrosymmetric space group C2/c, and the needle form in the noncentrosymmetric space group P21. These forms are characterized by subtle variations in molecular conformation and intermolecular interactions, resulting in packing polymorphism (Chopra & Row, 2008).

Antipathogenic Activity

N-(3-Fluorophenyl)benzamide derivatives have been synthesized and tested for antipathogenic activity. These derivatives exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. This research demonstrates the potential of these compounds as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitumor Activity

A specific benzamide derivative, MS-27-275, has shown significant antitumor activity against various human tumor cell lines. This derivative inhibits histone deacetylase, leading to changes in cell cycle distribution and induction of apoptosis. In vivo, it has strongly inhibited tumor growth in multiple lines, suggesting its potential as a novel chemotherapeutic strategy (Saito et al., 1999).

Non-Acidic Antiinflammatory Compounds

N-(3-Fluorophenyl)benzamide derivatives have been synthesized as non-acidic antiinflammatory compounds. They have shown promising results in reducing the production of reactive oxygen species and may act by interfering with transmembrane events (Robert et al., 1994).

Crystal Structures and Intermolecular Interactions

Studies on the crystal structures of N-(3-Fluorophenyl)benzamide derivatives have provided insights into their intermolecular interactions. These include hydrogen bonds and weak but highly directional C-H···F interactions, which play a crucial role in the molecular packing and polymorphic behavior of these compounds (Suchetan et al., 2016).

Modulation of Receptors

N-(3-Fluorophenyl)benzamide derivatives have been shown to modulate metabotropic glutamate receptor 5 (mGluR5) in rat cortical astrocytes. These findings highlight the potential of these derivatives in influencing receptor activity and possibly contributing to the treatment of neurological disorders (de Paulis et al., 2006).

Antimicrobial Activity

Derivatives of N-(3-Fluorophenyl)benzamide have been evaluated for their antifungal and antibacterial activity, displaying high efficacy against fungi and Gram-positive microorganisms. This suggests their potential as antimicrobial agents (Carmellino et al., 1994).

Excited State Intramolecular Proton Transfer

The aqueous fluoride chemosensor N-(3-Fluorophenyl)benzamide has been investigated for its excited state intramolecular proton transfer mechanism. This research aids in understanding the sensing mechanisms of such chemosensors (Chen, Zhou, Zhao, & Chu, 2014).

Novel Cancer Therapeutics

N-(3-Fluorophenyl)benzamide derivatives have been explored for their potential as isotype-selective histone deacetylase inhibitors. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Eigenschaften

CAS-Nummer |

1629-15-8 |

|---|---|

Produktname |

n-(3-Fluorophenyl)benzamide |

Molekularformel |

C13H10FNO |

Molekulargewicht |

215.22 g/mol |

IUPAC-Name |

N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H10FNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |

InChI-Schlüssel |

KOUNOYCEOGJXJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)

![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)